![molecular formula C10H19NO B2566041 1-Azaspiro[4.6]undécan-3-ol CAS No. 2174002-39-0](/img/structure/B2566041.png)
1-Azaspiro[4.6]undécan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[4.6]undecan-3-ol is a bicyclic compound characterized by a spiro-structure that includes an azacyclic ring and a six-membered ring. This unique structure has garnered significant interest in scientific research due to its distinctive chemical, physical, and biological properties.
Applications De Recherche Scientifique
1-Azaspiro[4.6]undecan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antituberculosis properties.
Medicine: Research has explored its potential as a drug candidate due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[4.6]undecan-3-ol is challenging due to its complex spirocyclic structure. One common synthetic route involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of piperidin-4-one with but-3-en-1-ol in the presence of a strong acid like sulfuric acid .
Industrial Production Methods: Industrial production methods for 1-Azaspiro[4.6]undecan-3-ol are not well-documented in the literature. the synthesis typically involves similar principles as laboratory-scale methods, with optimizations for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azaspiro[4.6]undecan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azacyclic ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Mécanisme D'action
The mechanism of action of 1-Azaspiro[4.6]undecan-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the survival of the bacterium . This inhibition disrupts the bacterial cell wall synthesis, leading to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but includes an oxygen atom in the ring.
2-Azaspiro[4.6]undecan-3-one: This compound differs by having a ketone functional group instead of an alcohol.
Uniqueness: 1-Azaspiro[4.6]undecan-3-ol is unique due to its specific combination of an azacyclic ring and a six-membered ring, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein sets it apart from other spirocyclic compounds .
Conclusion
1-Azaspiro[46]undecan-3-ol is a compound of significant interest in various fields of scientific research
Propriétés
IUPAC Name |
1-azaspiro[4.6]undecan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-9-7-10(11-8-9)5-3-1-2-4-6-10/h9,11-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXLHTZGZQIMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(CN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2565960.png)
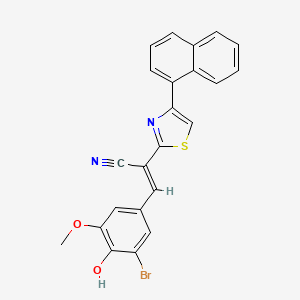
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2565964.png)

![N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2565966.png)
![5-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2565968.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2565969.png)
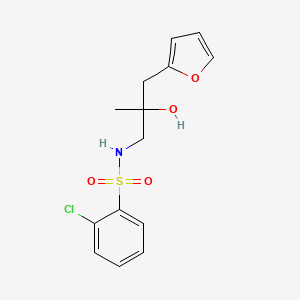
![5-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2565972.png)
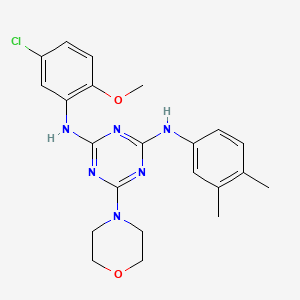
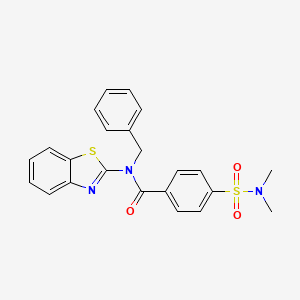
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565977.png)
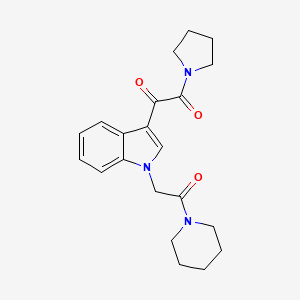
![N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2565981.png)
